molecular formula C21H20ClN3OS B11366173 5-chloro-N-(4-ethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11366173
M. Wt: 397.9 g/mol
InChI Key: ZCPLVVBMJYDKDM-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-ETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the ethylphenyl and methylphenyl groups: These can be introduced through substitution reactions using appropriate aryl halides.

    Formation of the carboxamide group: This can be achieved through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(4-ETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Aryl halides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: May result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-ETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may exert their effects by:

    Binding to specific receptors: Modulating their activity.

    Inhibiting enzymes: Blocking their catalytic function.

    Interacting with DNA or RNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-ETHYLPHENYL)-2-{[(2-ETHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(4-ETHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3OS/c1-3-15-8-10-17(11-9-15)24-20(26)19-18(22)12-23-21(25-19)27-13-16-7-5-4-6-14(16)2/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

ZCPLVVBMJYDKDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C

Origin of Product

United States

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